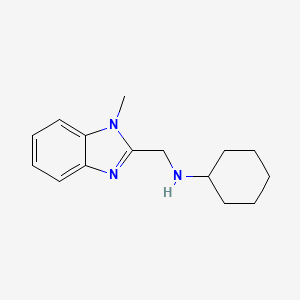

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Description

Chemical Classification and Nomenclature

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine belongs to the bioactive small molecules family and is systematically classified as a substituted benzimidazole derivative. The compound is officially registered under Chemical Abstracts Service number 342385-30-2, providing a unique identifier for database searches and regulatory documentation. The molecular formula C15H21N3 indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 243.35 grams per mole. This molecular composition reflects the integration of multiple structural components: a cyclohexyl ring system, a methylated benzimidazole core, and an amine linker that connects these two major structural elements.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe each structural component in sequence. The name explicitly identifies the cyclohexyl substituent attached through an amine linkage to a methyl group positioned on the benzimidazole ring system. Alternative nomenclature found in chemical databases includes the designation as N-[(1-methylbenzimidazol-2-yl)methyl]cyclohexanamine, which emphasizes the amine functionality and the specific positioning of the methyl group on the benzimidazole nucleus. The Simplified Molecular Input Line Entry System representation CN1C2=CC=CC=C2N=C1CNC3CCCCC3 provides a linear encoding of the molecular structure that facilitates computational analysis and database storage.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C15H21N3 | |

| Molecular Weight | 243.35 g/mol | |

| Chemical Abstracts Service Number | 342385-30-2 | |

| Exact Mass | 243.174 | |

| Topological Polar Surface Area | 29.85 Ų |

Properties

IUPAC Name |

N-[(1-methylbenzimidazol-2-yl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKKSTITHUVMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355352 | |

| Record name | Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342385-30-2 | |

| Record name | N-Cyclohexyl-1-methyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342385-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 1-methyl-1H-benzoimidazole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzimidazole derivatives with diverse functional groups.

Scientific Research Applications

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antifungal and antibacterial agent due to its benzimidazole core.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is particularly relevant in its anticancer activity, where it prevents the proliferation of cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s benzimidazole core is substituted with a methyl group at the 1-position and a cyclohexylmethylamine group at the 2-position.

Comparative Analysis of Structural Analogs

Table 1: Comparison of Structural and Physicochemical Properties

Biological Activity

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole core that is known for its pharmacological significance. The synthesis typically involves the reaction of cyclohexylamine with 1-methyl-1H-benzoimidazole-2-carbaldehyde under reflux conditions in a suitable solvent such as ethanol or methanol. This reaction can be optimized in industrial settings using continuous flow reactors and advanced purification techniques to yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with tubulin proteins. The compound disrupts microtubule assembly, thereby inhibiting cell division, which is particularly relevant in its anticancer applications. Additionally, it may interact with various enzymes and receptors, contributing to its broad spectrum of biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have reported IC50 values indicating effective growth inhibition in cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a range of pathogens. Its benzimidazole structure is linked to antifungal and antibacterial activities. Notably, it has been evaluated against Mycobacterium tuberculosis, with significant inhibition observed at low concentrations (MIC values) during high-throughput screening assays .

Comparative Analysis with Other Benzimidazole Derivatives

This compound can be compared with other benzimidazole derivatives such as:

| Compound Name | Type | Mechanism of Action | MIC (µM) |

|---|---|---|---|

| Carbendazim | Fungicide | Tubulin binding | 0.5 |

| Albendazole | Antiparasitic | Tubulin binding | 0.8 |

| Thiabendazole | Antifungal | Tubulin binding | 3.0 |

This table illustrates that while all these compounds share a common mechanism involving tubulin binding, the specific activity levels vary significantly.

Case Studies and Research Findings

Recent studies have underscored the potential of this compound in drug development:

- Anticancer Activity : In vitro studies have shown that the compound effectively induces apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM across different cell lines.

- Antimicrobial Screening : A high-throughput screening identified the compound's efficacy against Mycobacterium tuberculosis with MIC values below 20 µM, indicating strong potential as a therapeutic agent against tuberculosis .

- Cytotoxicity Assessments : Cytotoxicity tests on HepG2 liver cells revealed a selectivity index indicating favorable safety profiles for further development .

Q & A

How can researchers optimize the synthetic route for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine to improve yield and purity?

Methodological Answer:

Optimization involves selecting coupling agents (e.g., EDC/HOBt for amide bond formation), controlling reaction conditions (e.g., anhydrous environment, temperature at 0–5°C), and purification via column chromatography with gradients of ethyl acetate/hexane. Monitoring intermediates via TLC and HPLC ensures stepwise efficiency. For cyclohexylamine derivatives, steric hindrance may require prolonged reaction times (24–48 hours) . Post-synthesis, recrystallization in ethanol/water mixtures enhances purity. Yield improvements are often achieved by iterative adjustment of stoichiometry (e.g., 1.2 equivalents of cyclohexylamine to mitigate incomplete coupling) .

What advanced techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation and stereochemistry. Successful crystallization requires slow evaporation of saturated DMSO/water solutions. For benzimidazole derivatives, π-π stacking in the crystal lattice aids stability .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6) identify key signals: cyclohexyl protons (δ 1.2–1.8 ppm), benzimidazole aromatic protons (δ 7.3–8.1 ppm), and methylene bridges (δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) validates connectivity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.

How should researchers design assays to evaluate the compound’s modulation of calcium-activated potassium channels (SK/IK)?

Methodological Answer:

- Electrophysiology : Use patch-clamp recordings on transfected HEK-293 cells expressing SK2/SK3 subunits. Compare current amplitude before/after compound application (10–100 µM). Include positive controls like CyPPA (EC₅₀ ~3 µM for SK3) .

- Selectivity screening : Test against off-target channels (e.g., BKCa, NaV) at 10× EC₅₀. For SK1/IK, use cell lines expressing these isoforms to quantify selectivity ratios .

- Fluorescence-based assays : Employ Fluo-4 AM for intracellular Ca²⁺ imaging to assess downstream effects of channel activation .

How can contradictory data regarding the compound’s selectivity across ion channel subtypes be resolved?

Methodological Answer:

- Dose-response profiling : Generate full concentration-response curves (0.1–100 µM) for all channel subtypes to calculate exact EC₅₀/IC₅₀ values. CyPPA, for instance, shows SK3 > SK2 > SK1 selectivity but inhibits BKCa at >30 µM .

- Knockout models : Use CRISPR-edited cells lacking specific channels to isolate contributions.

- Orthogonal assays : Combine electrophysiology with calcium imaging to cross-validate functional outcomes .

What are key considerations when transitioning from in vitro to in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetics : Assess plasma stability (e.g., incubation in mouse serum at 37°C for 1–24 hours) and logP (target ~2–4 for blood-brain barrier penetration).

- Toxicity screening : Test cytotoxicity in SH-SY5Y neuroblastoma cells (IC₅₀ > 50 µM preferred) and hepatic microsomal stability .

- In vivo models : For neuropharmacology, use C57BL/6 mice with intracerebroventricular compound delivery. Monitor behavior (e.g., rotarod for motor function) and ex vivo brain slice electrophysiology .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Solvent selection : Test polar aprotic solvents (DMSO, DMF) mixed with water (1:1 v/v). For hydrophobic moieties, try chloroform/methanol .

- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours promotes nucleation.

- Additives : Introduce 1% polyethylene glycol (PEG 4000) to reduce aggregation. For benzimidazoles, co-crystallization with picric acid improves lattice stability .

How can researchers validate the compound’s role in apoptosis pathways using omics approaches?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., HCT-116) to identify upregulated pro-apoptotic genes (e.g., BAX, CASP3).

- Proteomics : Use SILAC labeling to quantify changes in apoptotic regulators (e.g., PARP cleavage via Western blot) .

- Metabolomics : LC-MS profiles of treated cells can reveal shifts in sphingolipid metabolism, a hallmark of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.